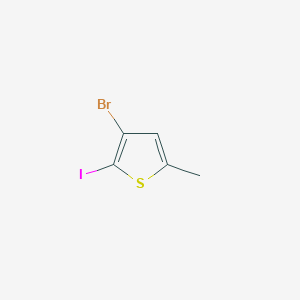

3-Bromo-2-iodo-5-methylthiophene

Description

Properties

IUPAC Name |

3-bromo-2-iodo-5-methylthiophene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BrIS/c1-3-2-4(6)5(7)8-3/h2H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQHOQJNNBCJWSB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(S1)I)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BrIS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30524264 | |

| Record name | 3-Bromo-2-iodo-5-methylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30524264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.96 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89556-08-1 | |

| Record name | 3-Bromo-2-iodo-5-methylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30524264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Bromo 2 Iodo 5 Methylthiophene

Strategic Approaches to Regioselective Polyhalogenation of Methylthiophenes

The introduction of multiple different halogens onto a methylthiophene core necessitates strategies that can overcome the inherent reactivity patterns of the heterocyclic ring. The α-positions (2- and 5-) are the most susceptible to electrophilic attack, which must be managed to achieve substitution at the β-position (3- or 4-). wikipedia.org

A primary strategy for synthesizing dihalogenated thiophenes involves the sequential introduction of halogen atoms. In this approach, one halogen is introduced first, followed by the second. However, the regiochemical outcome is dictated by the directing effects of the substituents already present on the thiophene (B33073) ring. For a starting material like 3-methylthiophene (B123197), the methyl group is an activating, ortho-para director. The primary sites for electrophilic attack are the highly activated α-positions, specifically the 2- and 5-positions.

Therefore, a direct, sequential electrophilic halogenation would likely proceed as follows:

First Halogenation: The first electrophilic halogenation (e.g., bromination or iodination) of 3-methylthiophene would preferentially occur at the 2-position, the most activated site, to yield 2-halo-3-methylthiophene.

Second Halogenation: The subsequent halogenation of the 2-halo-3-methylthiophene intermediate would then be directed by both the methyl group and the first halogen. The next most activated position is the 5-position. This would result in the formation of a 2,5-dihalo-3-methylthiophene derivative, rather than the desired 2,3-disubstituted pattern.

Achieving the 3-bromo-2-iodo substitution pattern via simple sequential electrophilic addition is therefore challenging and generally not a viable direct route. Alternative methods that override the natural reactivity of the thiophene ring are required.

Modern synthetic methods offer more sophisticated control over regioselectivity through the use of catalysts and directing groups. These approaches can activate specific C-H bonds or alter the nature of the halogenating agent to achieve otherwise difficult transformations.

One advanced strategy involves the use of a catalytic system to activate common halogenating reagents. For instance, a combination of thianthrene (B1682798) and trifluoromethanesulfonic acid (TfOH) can activate N-halosuccinimides (NXS). rsc.org This system forms a highly reactive electrophilic halogen thianthrenium species in situ, which is capable of halogenating a wide variety of substrates, including those that are typically unreactive. rsc.org The application of such catalytic methods could potentially offer pathways to novel halogenation patterns on thiophene rings. rsc.org

Another powerful strategy is directed metalation, where a functional group on the thiophene ring directs a metalating agent (like butyl lithium) to a specific adjacent position. The resulting organometallic intermediate can then be trapped with an electrophilic halogen source. This approach is highly effective for installing halogens at positions that are not favored by direct electrophilic substitution. This concept underpins the halogen-metal interconversion route, which is a key method for preparing specific halothiophene isomers. wikipedia.org

Precursor Synthesis and Functionalization Routes

The synthesis of 3-bromo-2-iodo-5-methylthiophene relies on the preparation and selective functionalization of key thiophene precursors.

The bromination of methylthiophenes is a fundamental step in creating precursors for more complex molecules. The reaction's outcome depends significantly on the choice of reagents and conditions. For 3-methylthiophene, electrophilic ring bromination is a common reaction. Using N-bromosuccinimide (NBS) is a standard method, often yielding 2-bromo-3-methylthiophene (B51420) as the main product due to the high reactivity of the 2-position. tandfonline.comontosight.ai

Careful control of reaction conditions is necessary to favor ring substitution over side-chain (methyl group) bromination, which can occur under radical conditions. tandfonline.com For example, adding 3-methylthiophene to a boiling solution of NBS and a radical initiator like azo-bis-isobutyronitrile (ABN) can lead to side-chain bromination, whereas ionic conditions favor ring substitution. tandfonline.com

Table 1: Selected Methods for the Bromination of 3-Methylthiophene

| Brominating Agent | Solvent(s) | Conditions | Major Product | Reference(s) |

|---|---|---|---|---|

| N-Bromosuccinimide (NBS) | Benzene or Carbon Tetrachloride | Reflux, ionic conditions | 2-Bromo-3-methylthiophene | tandfonline.com |

| Bromine (Br₂) | Acetic Acid | Room Temperature | 2-Bromo-3-methylthiophene | ontosight.ai |

| N-Bromosuccinimide (NBS) | Acetic Acid / Chloroform | <35°C | 2-Bromo-3-methylthiophene |

Iodination of thiophene rings can be accomplished using various reagents. A common method for direct iodination involves using molecular iodine (I₂) in the presence of an oxidizing agent, such as nitric acid, to generate a more potent electrophilic iodine species. iust.ac.ir This method is effective for producing 2-iodothiophene (B115884) from thiophene. iust.ac.ir

However, as with bromination, the direct sequential iodination of a bromomethylthiophene precursor to form 3-bromo-2-iodo-5-methylthiophene is problematic. For example, attempting to iodinate 3-bromo-5-methylthiophene would likely result in iodination at the more activated 2-position, yielding 3-bromo-2-iodo-5-methylthiophene. Conversely, iodinating a precursor like 2-bromo-5-methylthiophene (B1266114) would almost certainly occur at the other, still vacant, alpha position (the 5-position if starting from 2-bromo-3-methylthiophene), not the desired beta-position. This highlights the necessity of a more nuanced approach, such as halogen-metal exchange, to achieve the target substitution pattern.

A highly effective and regiocontrolled route to synthesizing specifically substituted halothiophenes is through halogen-metal interconversion. This method takes advantage of the differential reactivity of halogens at various positions on the thiophene ring. The general principle involves the selective exchange of a halogen atom (typically bromine or iodine) with a metal, most commonly lithium, followed by quenching the resulting organometallic species with an electrophile.

For the synthesis of 3-bromo-2-iodo-5-methylthiophene, a plausible pathway is:

Preparation of a Dibromo Precursor: The synthesis would likely start from a precursor such as 2,3-dibromo-5-methylthiophene.

Regioselective Halogen-Metal Exchange: The dibromo compound is treated with an organolithium reagent, such as n-butyllithium, at a low temperature. The halogen at the α-position (the 2-position) is significantly more reactive towards metal-halogen exchange than the halogen at the β-position (the 3-position). cdnsciencepub.com This selectivity allows for the clean formation of a 3-bromo-5-methyl-2-thienyllithium intermediate.

Iodination: The lithiated intermediate is then quenched with an electrophilic iodine source, such as molecular iodine (I₂). This reaction introduces the iodine atom specifically at the 2-position, yielding the final product, 3-bromo-2-iodo-5-methylthiophene.

This strategy of using a halogen as a "directing group" for lithiation and subsequent functionalization is a powerful tool in thiophene chemistry, enabling the synthesis of a wide array of polysubstituted derivatives that are inaccessible through direct electrophilic substitution. wikipedia.orgnih.gov

Table 2: Chemical Compounds Mentioned

| Compound Name | Molecular Formula |

|---|---|

| 3-Bromo-2-iodo-5-methylthiophene | C₅H₄BrIS |

| 3-Methylthiophene | C₅H₆S |

| Thiophene | C₄H₄S |

| Benzene | C₆H₆ |

| 2-Halo-3-methylthiophene | C₅H₅X_S (X=Br, I) |

| 2,5-Dihalo-3-methylthiophene | C₅H₄X₂S (X=Br, I) |

| N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ |

| N-halosuccinimides (NXS) | C₄H₄XNO₂ (X=Cl, Br, I) |

| Thianthrene | C₁₂H₈S₂ |

| Trifluoromethanesulfonic acid (TfOH) | CF₃SO₃H |

| 2-Bromo-3-methylthiophene | C₅H₅BrS |

| 2,5-Dibromo-3-methylthiophene | C₅H₄Br₂S |

| Azo-bis-isobutyronitrile (ABN) | C₈H₁₂N₄ |

| 2-Iodothiophene | C₄H₃IS |

| 2,3-Dibromo-5-methylthiophene | C₅H₄Br₂S |

| n-Butyllithium | C₄H₉Li |

| 3-Bromo-5-methyl-2-thienyllithium | C₅H₄BrLiS |

Reactivity and Mechanistic Investigations of 3 Bromo 2 Iodo 5 Methylthiophene

Halogen-Metal Exchange Reactions and Organometallic Intermediates

Halogen-metal exchange is a fundamental organometallic reaction that transforms an organic halide into an organometallic reagent, typically using electropositive metals or organometallic compounds. wikipedia.org For substrates like 3-bromo-2-iodo-5-methylthiophene, this reaction provides a powerful tool for creating a nucleophilic carbon center on the thiophene (B33073) ring.

Lithium-Halogen Exchange Dynamics with 3-Bromo-2-iodo-5-methylthiophene

The lithium-halogen exchange reaction, typically employing an alkyllithium reagent such as n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi), is a rapid and efficient method for generating organolithium species. wikipedia.org The rate of this exchange is heavily dependent on the halogen, following the established trend: I > Br > Cl. wikipedia.org This differential reactivity is the cornerstone of selectivity in dihalogenated compounds.

When 3-bromo-2-iodo-5-methylthiophene is treated with one equivalent of an alkyllithium reagent at low temperatures (typically -78 °C), the exchange occurs preferentially at the more reactive C-I bond. This kinetic control ensures the selective formation of a single lithiated intermediate, leaving the C-Br bond intact for subsequent transformations. The reaction is typically conducted in anhydrous ethereal solvents like tetrahydrofuran (B95107) (THF) to ensure the stability of the highly reactive organolithium species.

| Feature | Description | Reference |

|---|---|---|

| Reagent | n-Butyllithium (n-BuLi) or tert-Butyllithium (t-BuLi) | researchgate.net |

| Selectivity | Preferential exchange at the C2-Iodine position | wikipedia.org |

| Typical Conditions | Anhydrous THF, -78 °C | researchgate.net |

| Outcome | Formation of 3-bromo-5-methyl-2-thienyllithium | |

| Driving Force | Higher kinetic reactivity of the C-I bond vs. C-Br bond | wikipedia.org |

Table 1. Key Parameters of Lithium-Halogen Exchange with 3-Bromo-2-iodo-5-methylthiophene.

Formation and Reactivity of Thienyllithium Species

The selective lithium-iodine exchange transforms 3-bromo-2-iodo-5-methylthiophene into the potent nucleophilic intermediate, 3-bromo-5-methyl-2-thienyllithium. nih.gov This organometallic species is a versatile building block for introducing a wide array of substituents at the 2-position of the thiophene ring.

Once formed, the thienyllithium intermediate can be "trapped" by reacting it with various electrophiles. This step must also be carried out at low temperatures to prevent side reactions or decomposition. The reaction with an electrophile results in the formation of a new carbon-carbon or carbon-heteroatom bond at the C2 position. The bromine atom at the C3 position remains, offering a synthetic handle for further functionalization, such as a subsequent cross-coupling reaction.

| Electrophile | Product Class | Example Product Structure |

|---|---|---|

| Aldehydes/Ketones | Secondary/Tertiary Alcohols | |

| Carbon Dioxide (CO₂) | Carboxylic Acids | |

| Alkyl Halides (R'-X) | Alkylated Thiophenes | |

| N,N-Dimethylformamide (DMF) | Aldehydes |

Table 2. Illustrative Reactions of 3-Bromo-5-methyl-2-thienyllithium with Common Electrophiles.

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are among the most powerful methods for forming carbon-carbon bonds. nih.gov For 3-bromo-2-iodo-5-methylthiophene, these reactions, particularly the Suzuki-Miyaura coupling, provide a highly effective strategy for arylation and alkylation.

Suzuki-Miyaura Cross-Coupling for Arylation and Alkylation

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling of an organoboron compound (like a boronic acid or ester) with an organic halide or triflate. nih.govharvard.edu The reaction proceeds through a catalytic cycle involving three main steps: oxidative addition of the organic halide to the Pd(0) catalyst, transmetalation of the organic group from the boron atom to the palladium center, and reductive elimination to form the final product and regenerate the Pd(0) catalyst. libretexts.org

The rate-determining step is typically the oxidative addition, and its efficiency depends on the carbon-halogen bond strength, following the order I > Br > Cl. harvard.edulibretexts.org This reactivity difference allows for highly selective couplings with polyhalogenated substrates.

Regioselectivity in Double Cross-Coupling of 3-Bromo-2-iodo-5-methylthiophene

The differential reactivity of the C-I and C-Br bonds in 3-bromo-2-iodo-5-methylthiophene allows for a regiocontrolled, stepwise double cross-coupling. By carefully selecting the reaction conditions, one can first induce a Suzuki coupling at the more reactive C-I bond while leaving the C-Br bond untouched. rsc.org

This initial coupling yields a 2-substituted-3-bromo-5-methylthiophene. This intermediate can then be subjected to a second, separate Suzuki coupling reaction to functionalize the C3 position. nih.gov This sequential approach is a powerful strategy for synthesizing 2,3-disubstituted thiophenes with two distinct aryl or alkyl groups, which would be difficult to achieve through other methods. nih.govump.edu.my

| Step | Position | Halogen Reacting | Coupling Partner | Typical Outcome |

|---|---|---|---|---|

| 1st Coupling | C2 | Iodine | R¹-B(OH)₂ | Forms 2-R¹-3-bromo-5-methylthiophene |

| 2nd Coupling | C3 | Bromine | R²-B(OH)₂ | Forms 2-R¹-3-R²-5-methylthiophene |

Table 3. Stepwise Regioselective Suzuki-Miyaura Double Cross-Coupling Strategy.

Ligand and Catalyst Systems for Selective Transformations

The success and selectivity of the Suzuki-Miyaura coupling are highly dependent on the choice of the palladium catalyst and its associated ligands. libretexts.org While a simple catalyst like tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] may be sufficient for the initial coupling at the reactive C-I bond, the subsequent coupling at the less reactive C-Br bond often requires more sophisticated catalyst systems. beilstein-journals.org

Modern catalyst systems often employ a stable Pd(II) precatalyst, such as palladium(II) acetate (B1210297) [Pd(OAc)₂], in combination with bulky, electron-rich phosphine (B1218219) ligands. nih.gov Ligands like XPhos (2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) and SPhos (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl) are particularly effective. nih.govharvard.edu These ligands promote the formation of the active Pd(0) species and facilitate the challenging oxidative addition step involving the stronger C-Br bond, leading to higher yields and reaction rates. The choice of base (e.g., K₂CO₃, K₃PO₄) and solvent (e.g., dioxane, toluene, DMF) also plays a critical role in the efficiency of the transmetalation step. harvard.edu

| Catalyst/Ligand System | Target Bond | Characteristics | Reference |

|---|---|---|---|

| Pd(PPh₃)₄ | C-I | "Classic" catalyst, effective for highly reactive halides. | libretexts.org |

| Pd(OAc)₂ / PPh₃ | C-I / C-Br | Versatile system, but may require higher temperatures for C-Br coupling. | beilstein-journals.org |

| Pd₂(dba)₃ / XPhos or SPhos | C-Br | Highly active system with bulky, electron-rich ligands. Ideal for less reactive aryl bromides. | nih.govharvard.edu |

| PdCl₂(dppf) | C-Br | Effective for a range of cross-couplings, particularly with heteroaromatic systems. | nih.gov |

Table 4. Common Catalyst Systems for Suzuki-Miyaura Couplings of Aryl Halides.

Stille Coupling and Other Organotin-Mediated Reactions

The Stille coupling is a versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds between an organotin compound and an organic halide or pseudohalide. gold-chemistry.orgorganic-chemistry.orgwikipedia.org In the case of 3-bromo-2-iodo-5-methylthiophene, the reaction is anticipated to proceed selectively at the more reactive C-I bond. The generally accepted catalytic cycle for the Stille reaction involves the oxidative addition of the organic halide to a Pd(0) complex, followed by transmetalation with the organotin reagent and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. wikipedia.orglibretexts.org

The higher reactivity of the C-I bond compared to the C-Br bond allows for selective functionalization at the 2-position of the thiophene ring. This selectivity is a common feature in palladium-catalyzed cross-coupling reactions involving substrates with multiple different halogen atoms. jcu.edu.au By carefully selecting the organotin reagent, a wide variety of substituents can be introduced at this position, leaving the bromo group available for subsequent transformations.

Below is a representative table of Stille coupling reactions with substrates similar to 3-bromo-2-iodo-5-methylthiophene, illustrating typical conditions and outcomes.

| Organotin Reagent | Catalyst | Ligand | Solvent | Temp. (°C) | Yield (%) | Ref. |

| (Tributylstannyl)thiophene | Pd(PPh₃)₄ | PPh₃ | Toluene | 110 | 85 | jcu.edu.au |

| Vinyltributyltin | PdCl₂(PPh₃)₂ | PPh₃ | THF | 65 | 92 | libretexts.org |

| Phenyltributyltin | Pd₂(dba)₃ | P(o-tol)₃ | Dioxane | 100 | 88 | harvard.edu |

| (Tributylstannyl)furan | Pd(OAc)₂ | SPhos | DMF | 120 | 79 | jcu.edu.au |

Direct Arylation and C-H Functionalization Strategies

Direct arylation, a palladium-catalyzed reaction that forms a C-C bond between a C-H bond and an aryl halide, offers a more atom-economical approach to biaryl synthesis compared to traditional cross-coupling reactions that require pre-functionalized organometallic reagents. beilstein-journals.org For 3-bromo-2-iodo-5-methylthiophene, direct arylation strategies can be envisioned to occur at the vacant C-H position (C4). However, the presence of the bulky iodo and bromo substituents may influence the regioselectivity.

An alternative and powerful strategy involves utilizing one of the halogen atoms as a blocking group to direct the C-H functionalization to a specific position. For instance, in 3-substituted-2-bromothiophenes, the bromo group at the C2 position can act as a blocking group, directing the arylation to the C5 position. beilstein-journals.org This approach allows for the regioselective introduction of an aryl group at the 5-position, leaving the C-Br bond intact for subsequent functionalization. While 3-bromo-2-iodo-5-methylthiophene already has a methyl group at the 5-position, this principle highlights the strategic use of halogen substituents in directing C-H activation.

In the context of 3-bromo-2-iodo-5-methylthiophene, a direct arylation reaction would likely target the C-H bond at the 4-position. The palladium catalyst would coordinate to the thiophene ring, and a concerted metalation-deprotonation (CMD) pathway is often proposed for the C-H bond activation step. The directing effects of the substituents would play a crucial role in determining the regioselectivity of this process.

The following table illustrates typical conditions for the direct arylation of substituted thiophenes.

| Aryl Halide | Catalyst | Ligand | Base | Solvent | Temp. (°C) | Yield (%) | Ref. |

| 4-Bromobenzonitrile | Pd(OAc)₂ | None | KOAc | DMA | 150 | 85 | beilstein-journals.org |

| 1-Bromo-4-nitrobenzene | PdCl₂(dppf) | dppf | Cs₂CO₃ | Dioxane | 120 | 78 | nih.gov |

| 2-Bromopyridine | Pd(OAc)₂ | PCy₃ | K₂CO₃ | Toluene | 110 | 91 | researchgate.net |

| 1-Bromo-3,5-difluorobenzene | Pd₂(dba)₃ | XPhos | K₃PO₄ | 1,4-Dioxane | 100 | 82 | researchgate.net |

Sonogashira Coupling for Ethynylation Reactions

The Sonogashira coupling is a palladium- and copper-cocatalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. gold-chemistry.orgorganic-chemistry.org This reaction is a highly efficient method for the formation of C(sp²)-C(sp) bonds. For 3-bromo-2-iodo-5-methylthiophene, the Sonogashira coupling is expected to occur selectively at the C-I bond due to its higher reactivity towards oxidative addition to the palladium(0) catalyst compared to the C-Br bond. researchgate.net

The catalytic cycle of the Sonogashira coupling involves the formation of a palladium-acetylide complex, which then undergoes reductive elimination with the organic halide to form the alkyne-substituted product. The copper co-catalyst is believed to facilitate the formation of the palladium-acetylide intermediate. organic-chemistry.org The selective reaction at the 2-position of 3-bromo-2-iodo-5-methylthiophene allows for the introduction of an ethynyl (B1212043) group, while the bromo substituent at the 3-position remains for potential further chemical modifications.

A table of representative Sonogashira coupling reactions on halo-thiophenes is presented below.

| Terminal Alkyne | Pd Catalyst | Cu Cocatalyst | Base | Solvent | Temp. (°C) | Yield (%) | Ref. |

| Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | 60 | 95 | researchgate.net |

| Trimethylsilylacetylene | Pd(PPh₃)₄ | CuI | i-Pr₂NH | Benzene | 80 | 89 | researchgate.net |

| 1-Hexyne | Pd(OAc)₂ | CuI | Piperidine | DMF | 100 | 87 | gold-chemistry.org |

| Propargyl alcohol | PdCl₂(dppf) | CuI | DIPA | Toluene | 70 | 93 | nih.gov |

Halogen Dance Reactions in Thiophene Systems

The halogen dance is a base-catalyzed intramolecular rearrangement of halogen atoms on an aromatic or heteroaromatic ring. wikipedia.orgclockss.org This reaction typically proceeds via a series of deprotonation and metal-halogen exchange steps, ultimately leading to a thermodynamically more stable isomer. ias.ac.in

Base-Catalyzed Halogen Migration Mechanisms

In thiophene systems, the halogen dance is often initiated by deprotonation of a ring proton by a strong base, such as an organolithium reagent or lithium diisopropylamide (LDA), to form a thienyllithium intermediate. whiterose.ac.uk This intermediate can then undergo an intramolecular or intermolecular halogen-metal exchange, leading to the migration of the halogen atom. The driving force for the reaction is the formation of a more stable organometallic intermediate. wikipedia.org The mechanism can be complex, involving a cascade of deprotonation and metal-halogen exchange events. ias.ac.in In mixed halothiophenes, there is a preferential migration of the heavier halogen atom, with iodine migrating more readily than bromine. imperial.ac.uk

Influence of Substituents on Halogen Dance Regiochemistry

Substituents on the thiophene ring have a significant influence on the regiochemistry of the halogen dance reaction. kobe-u.ac.jp Electron-donating groups, such as the methyl group in 3-bromo-2-iodo-5-methylthiophene, can affect the acidity of the ring protons and the stability of the intermediate organometallic species. The position of the substituents directs the initial deprotonation and can influence the final position of the migrating halogen. For instance, the presence of a substituent might block a certain position or stabilize an adjacent carbanion, thereby directing the halogen to a specific location on the ring. kobe-u.ac.jp In the case of 3-bromo-2-iodo-5-methylthiophene, the methyl group at the 5-position would influence the initial deprotonation at the 4-position, initiating the halogen dance, which would likely involve the preferential migration of the iodine atom.

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) is a fundamental reaction of aromatic compounds where an electrophile replaces a hydrogen atom on the aromatic ring. The regioselectivity of EAS on a substituted thiophene ring is governed by the electronic effects of the existing substituents. In 3-bromo-2-iodo-5-methylthiophene, the directing effects of the two halogen atoms and the methyl group must be considered.

The methyl group at the 5-position is an activating group and an ortho-, para-director. Halogens are deactivating groups but are also ortho-, para-directing. In the thiophene ring, the positions adjacent to the sulfur atom (2 and 5) are generally the most reactive towards electrophiles. In this case, the 5-position is occupied by a methyl group. The directing effects of the substituents in 3-bromo-2-iodo-5-methylthiophene would likely lead to electrophilic substitution at the vacant 4-position. The activating effect of the methyl group and the ortho-directing effects of the halogens would reinforce substitution at this position.

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. The specific conditions for these reactions would need to be carefully controlled to achieve the desired substitution without promoting side reactions, such as halogen dance or degradation of the starting material.

Computational and Spectroscopic Characterization of 3 Bromo 2 Iodo 5 Methylthiophene

Quantum Chemical Computations and Electronic Structure Analysis

Quantum chemical computations, particularly those based on Density Functional Theory (DFT), have become indispensable tools in modern chemistry. They allow for the investigation of molecular properties from first principles, providing a theoretical framework to understand and predict chemical behavior. wikipedia.orgnih.gov

Density Functional Theory (DFT) Calculations for Geometric and Electronic Properties

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.orgmpg.de It is based on the Hohenberg-Kohn theorems, which state that the properties of a system can be determined from its ground state electron density. mpg.de This approach is computationally more feasible than traditional wavefunction-based methods, allowing for the analysis of larger and more complex molecules. nih.govmpg.de

For a molecule like 3-Bromo-2-iodo-5-methylthiophene, DFT calculations would be employed to determine its most stable three-dimensional arrangement, known as the optimized molecular geometry. This process involves calculating key geometric parameters such as:

Bond Lengths: The distances between the centers of bonded atoms (e.g., C-S, C-C, C-Br, C-I, C-H).

Bond Angles: The angles formed between three connected atoms (e.g., C-S-C, S-C-C).

Dihedral Angles: The rotational angle between two planes, each defined by three atoms, which describes the conformation of the molecule.

Illustrative Data Table: Predicted Geometric Parameters

This table is for illustrative purposes only and does not represent actual calculated data for 3-Bromo-2-iodo-5-methylthiophene.

| Parameter | Bond/Atoms | Predicted Value (B3LYP/6-311++G(d,p)) |

| Bond Length | C2-I | ~2.10 Å |

| C3-Br | ~1.90 Å | |

| C5-C(H3) | ~1.50 Å | |

| S-C2 | ~1.75 Å | |

| S-C5 | ~1.73 Å | |

| Bond Angle | C2-C3-C4 | ~112° |

| I-C2-S | ~125° | |

| Br-C3-C2 | ~128° | |

| Dihedral Angle | I-C2-C3-Br | ~0.5° |

Analysis of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. ossila.com Their energies and spatial distributions are crucial for understanding a molecule's electronic behavior and chemical reactivity. ossila.comrsc.org

HOMO: Represents the outermost orbital containing electrons and acts as an electron donor. Its energy level is related to the molecule's ionization potential. ossila.com

LUMO: Is the innermost empty orbital and acts as an electron acceptor. Its energy level is related to the electron affinity. ossila.com

The energy difference between these two orbitals, the HOMO-LUMO gap , is a key indicator of molecular stability. A large gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small gap indicates that the molecule is more reactive and can be easily polarized. researchgate.netwuxiapptec.com For 3-Bromo-2-iodo-5-methylthiophene, analyzing the HOMO-LUMO gap would provide insight into its stability and its potential to participate in electronic transitions, which is relevant for applications in materials science.

Illustrative Data Table: Frontier Orbital Energies

This table is for illustrative purposes only and does not represent actual calculated data for 3-Bromo-2-iodo-5-methylthiophene.

| Parameter | Predicted Energy (eV) |

| HOMO Energy | -6.50 |

| LUMO Energy | -1.25 |

| HOMO-LUMO Gap (ΔE) | 5.25 |

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. uni-muenchen.de It is calculated to predict how a molecule will interact with other chemical species. The map uses a color scale to indicate different potential values:

Red/Yellow Regions: Indicate negative electrostatic potential, rich in electrons. These areas are susceptible to electrophilic attack (attack by electron-seeking species). researchgate.netresearchgate.net

Blue Regions: Indicate positive electrostatic potential, which is electron-poor. These areas are prone to nucleophilic attack (attack by nucleus-seeking, electron-rich species). researchgate.netresearchgate.net

Green Regions: Represent neutral or near-zero potential.

For 3-Bromo-2-iodo-5-methylthiophene, an MEP map would identify the most likely sites for chemical reactions. The electron-rich sulfur atom and the regions around the electronegative halogen atoms would be of particular interest, helping to predict the molecule's interaction with electrophiles and nucleophiles. uni-muenchen.deresearchgate.net

Reactivity Indices and Fukui Functions

To quantify the reactivity predicted by MEP maps, DFT is used to calculate global and local reactivity descriptors. Global indices like electronegativity, chemical potential, and hardness provide a general measure of a molecule's reactivity. nih.gov

Local reactivity is described by Fukui functions , which identify the specific atoms in a molecule that are most likely to accept or donate electrons. wikipedia.orgjoaquinbarroso.com The Fukui function, f(r), is the derivative of the electron density with respect to the number of electrons. wikipedia.org In practice, condensed Fukui functions are calculated for each atom to predict:

Sites for Nucleophilic Attack: Indicated by the f+ value, corresponding to the addition of an electron.

Sites for Electrophilic Attack: Indicated by the f- value, corresponding to the removal of an electron.

Analyzing these indices for 3-Bromo-2-iodo-5-methylthiophene would provide a quantitative ranking of the reactivity of each atom in the thiophene (B33073) ring and its substituents, offering precise predictions of regioselectivity in chemical reactions. acs.org

Vibrational and Electronic Spectroscopy for Mechanistic Insights

While computational methods provide theoretical predictions, spectroscopic techniques offer experimental data to confirm and refine these models. Vibrational spectroscopy is particularly powerful for identifying functional groups and elucidating molecular structure.

Fourier Transform Infrared (FT-IR) Spectroscopy and Raman Spectroscopy

FT-IR and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. stellarnet.usfiveable.me

FT-IR Spectroscopy: Measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. A vibration is IR-active only if it causes a change in the molecule's dipole moment. fiveable.mecovalentmetrology.com

Raman Spectroscopy: Involves the inelastic scattering of monochromatic light (usually from a laser). A vibration is Raman-active if it causes a change in the molecule's polarizability. stellarnet.usfiveable.me

Together, these techniques provide a comprehensive vibrational fingerprint of a molecule. For 3-Bromo-2-iodo-5-methylthiophene, the spectra would show characteristic peaks corresponding to specific vibrations, such as C-H stretching and bending of the methyl group, C-S stretching of the thiophene ring, and the C-Br and C-I stretching modes. By comparing the experimentally observed frequencies with those calculated using DFT, a detailed and accurate assignment of the vibrational modes can be achieved, confirming the molecule's structure. mdpi.com

Illustrative Data Table: Vibrational Frequencies

This table is for illustrative purposes only and does not represent actual data for 3-Bromo-2-iodo-5-methylthiophene. It shows a hypothetical comparison between experimental and DFT-calculated frequencies.

| Vibrational Mode | Predicted Frequency (cm⁻¹) (DFT) | Expected Experimental Frequency (cm⁻¹) (FT-IR / Raman) |

| C-H Stretch (methyl) | 2980 | 2975 (IR, Raman) |

| Thiophene Ring Stretch | 1450 | 1445 (Raman) |

| C-Br Stretch | 650 | 645 (IR) |

| C-I Stretch | 530 | 528 (IR) |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Absorption Properties

Thiophene itself exhibits a primary absorption band around 235 nm, attributed to a π → π* transition. nii.ac.jp The introduction of substituents onto the thiophene ring typically results in a bathochromic (red) shift of this absorption maximum. The magnitude of this shift depends on the nature and position of the substituents. Halogens, acting as auxochromes, generally cause a red shift in the order I > Br > Cl > F. nii.ac.jp An iodine atom, in particular, is known to induce a significant bathochromic shift compared to other halogens. nii.ac.jp

For 3-bromo-2-iodo-5-methylthiophene, the combined electronic effects of the bromo, iodo, and methyl groups are expected to result in an absorption maximum at a longer wavelength than that of thiophene. The methyl group at the 5-position, being an electron-donating group, will contribute to this shift. The bromine at the 3-position and the iodine at the 2-position will further extend the conjugation and influence the energy of the molecular orbitals. It is plausible to predict that the principal absorption band for 3-bromo-2-iodo-5-methylthiophene would lie in the range of 240-260 nm.

Predicted UV-Vis Absorption Data

| Compound | Predicted λmax (nm) | Transition Type |

| 3-Bromo-2-iodo-5-methylthiophene | 240 - 260 | π → π* |

Nuclear Magnetic Resonance (NMR) Spectroscopy and Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of organic molecules. The following sections predict the ¹H and ¹³C NMR spectral data for 3-bromo-2-iodo-5-methylthiophene based on the known chemical shifts of related compounds.

In the ¹H NMR spectrum of 3-bromo-2-iodo-5-methylthiophene, two signals are expected in the aromatic region and one in the aliphatic region. The thiophene ring has one proton at the 4-position, and the methyl group has three equivalent protons.

The proton at the 4-position of the thiophene ring is expected to appear as a singlet, as there are no adjacent protons to cause spin-spin coupling. Its chemical shift will be influenced by the adjacent bromo and methyl substituents. Generally, protons on thiophene rings appear in the range of 6.5-8.0 ppm. libretexts.org The electron-withdrawing effect of the bromine atom would shift this proton downfield.

The methyl protons at the 5-position will also appear as a singlet. The typical chemical shift for a methyl group attached to an aromatic ring is around 2.4-2.7 ppm. openstax.org

Predicted ¹H NMR Data

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H-4 | 7.0 - 7.5 | Singlet |

| -CH₃ | 2.4 - 2.6 | Singlet |

The ¹³C NMR spectrum of 3-bromo-2-iodo-5-methylthiophene is expected to show five distinct signals, corresponding to the four carbons of the thiophene ring and the one carbon of the methyl group. The chemical shifts of the ring carbons are significantly influenced by the attached halogens.

C-2 (bearing Iodine): The carbon atom bonded to iodine (C-I) is expected to have a chemical shift in the range of 95-100 ppm.

C-3 (bearing Bromine): The carbon atom bonded to bromine (C-Br) is anticipated to resonate at approximately 110-115 ppm.

C-4: This carbon, situated between the bromo- and methyl-substituted carbons, will have its chemical shift influenced by both.

C-5 (bearing Methyl group): The carbon attached to the methyl group will be upfield compared to the halogen-bearing carbons.

Methyl Carbon (-CH₃): The methyl carbon itself will appear at a much higher field, typically in the alkane region.

Predicted ¹³C NMR Data

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | 95 - 105 |

| C-3 | 110 - 120 |

| C-4 | 125 - 135 |

| C-5 | 130 - 140 |

| -CH₃ | 15 - 20 |

While no specific 2D NMR data for 3-bromo-2-iodo-5-methylthiophene has been reported, techniques such as Heteronuclear Multiple Quantum Coherence (HMQC) or Heteronuclear Single Quantum Coherence (HSQC) would be invaluable for confirming the assignments of the ¹H and ¹³C NMR spectra.

An HMQC or HSQC spectrum would show correlations between directly bonded protons and carbons. Specifically, a cross-peak would be expected between the signal for the H-4 proton and the C-4 carbon, as well as between the methyl protons and the methyl carbon. This would provide unambiguous confirmation of these assignments.

Further 2D techniques like Heteronuclear Multiple Bond Correlation (HMBC) could reveal longer-range couplings (2-3 bonds), helping to piece together the full carbon framework and confirm the substitution pattern. For instance, correlations between the H-4 proton and carbons C-2, C-3, and C-5 would be expected.

X-ray Crystallography for Solid-State Structure Determination

The definitive determination of the three-dimensional structure of 3-bromo-2-iodo-5-methylthiophene in the solid state would be achieved through single-crystal X-ray crystallography. Although no crystal structure for this specific compound has been reported, insights can be drawn from the structures of other substituted thiophenes. spectrabase.com

Emerging Trends and Future Research Directions

Development of Greener Synthetic Routes

The pursuit of environmentally benign chemical processes has spurred the development of greener synthetic routes for 3-bromo-2-iodo-5-methylthiophene and related halothiophenes. Traditional methods for the synthesis of iodoarenes often involve oxidative reagents that can be toxic and produce significant waste. thieme-connect.com In contrast, modern approaches prioritize the use of less hazardous reagents and solvents.

A notable advancement is the use of N-iodosuccinimide (NIS) for the iodination of thiophene (B33073) derivatives. thieme-connect.com Research has demonstrated that the combination of NIS with a catalytic amount of 4-toluenesulfonic acid in ethanol (B145695), a green solvent, provides a simple, rapid, and efficient method for iodination. thieme-connect.com This method has been successfully applied to the synthesis of 3-bromo-2-iodo-5-methylthiophene from 3-bromo-5-methylthiophene, achieving high yields without the need for extensive purification. thieme-connect.comthieme-connect.com The use of ethanol as a solvent is particularly advantageous due to its protic nature, which enhances the activation of NIS. thieme-connect.com

Future research in this area will likely focus on several key aspects:

Catalyst Development: Exploring novel, recyclable solid acid catalysts to replace homogeneous catalysts like 4-toluenesulfonic acid, further simplifying product purification and reducing waste.

Alternative Iodinating Agents: Investigating other "green" iodinating reagents that are non-toxic and can be generated in situ.

Flow Chemistry: Adapting these greener batch processes to continuous flow systems to enhance safety, efficiency, and scalability.

One-Pot Syntheses: Designing one-pot procedures that combine multiple synthetic steps, minimizing solvent usage and intermediate isolation. For instance, a one-pot synthesis of α-alkylated nitriles using hydrotalcite-supported metal species as multifunctional solid catalysts has been reported as an environmentally friendly process where the only by-product is water. nih.gov

The following table summarizes a green synthesis approach for 3-bromo-2-iodo-5-methylthiophene:

| Starting Material | Reagents | Solvent | Yield | Reference |

| 3-Bromo-5-methylthiophene | N-iodosuccinimide, 4-toluenesulfonic acid (cat.) | Ethanol | 95% | thieme-connect.com |

Exploration of Novel Catalytic Systems for Functionalization

The presence of two distinct halogen atoms (bromine and iodine) on the thiophene ring of 3-bromo-2-iodo-5-methylthiophene offers a platform for selective functionalization through various cross-coupling reactions. The development of novel catalytic systems is crucial for controlling this selectivity and for forging new carbon-carbon and carbon-heteroatom bonds.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Sonogashira reactions, are powerful tools for the functionalization of halothiophenes. semanticscholar.orgresearchgate.net The differential reactivity of the C-I and C-Br bonds allows for sequential couplings. For instance, the C-I bond can be selectively reacted under milder conditions, leaving the C-Br bond available for a subsequent transformation. This has been demonstrated in the synthesis of unsymmetrical 1,4-bis[2-ethynyl-3-thienyl]benzene derivatives, where 3-bromo-2-iodo-5-methylthiophene serves as a key precursor. semanticscholar.org

Future research is directed towards:

Ligand Design: Creating new phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands for palladium catalysts to enhance reaction efficiency, selectivity, and substrate scope.

Alternative Metal Catalysts: Investigating the use of more abundant and less toxic metals like copper, nickel, and iron as catalysts for cross-coupling reactions of halothiophenes.

C-H Activation: Developing catalytic systems that can directly functionalize the C-H bond at the 4-position of the thiophene ring, offering a more atom-economical approach to further substitution.

Photoredox Catalysis: Utilizing light-driven catalytic cycles to enable novel transformations of 3-bromo-2-iodo-5-methylthiophene under mild conditions.

Advanced Computational Modeling for Predicting Reactivity and Properties

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the reactivity and electronic properties of thiophene derivatives. iaea.orgnih.govnih.govacs.org For 3-bromo-2-iodo-5-methylthiophene, computational modeling can provide valuable insights that guide synthetic efforts and material design.

DFT calculations can be used to:

Predict Reaction Sites: By calculating parameters such as Fukui functions and electrostatic potential maps, researchers can predict the most likely sites for electrophilic and nucleophilic attack on the thiophene ring. nih.gov For instance, Fukui function calculations have been used to identify the most reactive atoms for nucleophilic and electrophilic attack in other thiophene derivatives. nih.gov

Elucidate Reaction Mechanisms: Computational studies can map out the energy profiles of reaction pathways, helping to understand the factors that control selectivity in catalytic reactions.

Calculate Electronic Properties: The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for understanding the electronic behavior of organic materials, can be accurately calculated. iaea.org There is a strong correlation between calculated HOMO-LUMO energies and experimentally obtained data for substituted thiophenes. iaea.org

Simulate Spectroscopic Data: Theoretical calculations can predict spectroscopic properties like NMR chemical shifts and UV-Vis absorption spectra, aiding in the characterization of new compounds.

Future directions in this field include:

Machine Learning: Employing machine learning algorithms trained on large datasets of computational and experimental results to rapidly predict the properties and reactivity of new thiophene derivatives.

Multi-Scale Modeling: Combining quantum mechanical methods (for the reactive center) with classical molecular mechanics (for the surrounding environment) to model complex systems, such as the interaction of 3-bromo-2-iodo-5-methylthiophene with a catalyst surface or within a polymer matrix.

Excited-State Dynamics: Using time-dependent DFT (TD-DFT) to simulate the behavior of thiophene-based molecules in their excited states, which is critical for designing materials for optoelectronic applications. acs.org

Integration into Supramolecular Assemblies and Nanomaterials

The unique electronic and structural features of thiophene-based molecules make them attractive building blocks for the construction of supramolecular assemblies and nanomaterials. mdpi.com The functionalization of 3-bromo-2-iodo-5-methylthiophene allows for its incorporation into larger, well-defined architectures with tailored properties.

Thiophene derivatives can be integrated into:

Metal-Organic Frameworks (MOFs): Thiophene-containing ligands can be used to construct MOFs with interesting catalytic or gas sorption properties. acs.org For example, thiophene-functionalized Zn-based MOFs have shown notable catalytic performance in the cycloaddition reactions of epoxides and CO2. acs.org

Functionalized Graphene: Thiophene units can be covalently attached to graphene sheets to modify their electronic properties and create materials for applications in optoelectronics. mdpi.com

Self-Assembled Monolayers: Thiophene derivatives can be designed to self-assemble on surfaces, forming ordered monolayers with potential applications in molecular electronics and sensors.

Future research will likely explore:

Hierarchical Structures: The design of complex, multi-level structures where functionalized thiophenes are organized at different length scales to achieve emergent properties.

Stimuli-Responsive Materials: The incorporation of photo- or redox-active thiophene units into supramolecular assemblies to create materials that can change their properties in response to external stimuli.

Chiral Nanomaterials: The use of enantiomerically pure thiophene building blocks to construct chiral nanomaterials with applications in asymmetric catalysis and chiroptical devices.

Design of Multi-Functional Thiophene-Based Systems

A major goal in materials science is the creation of multi-functional materials that combine several useful properties within a single system. The versatility of the thiophene scaffold, and specifically the synthetic accessibility provided by precursors like 3-bromo-2-iodo-5-methylthiophene, makes it an ideal platform for designing such materials. researchgate.net

By strategically combining different functional groups on the thiophene ring, it is possible to create molecules with:

Combined Electronic and Optical Properties: For example, by incorporating both electron-donating and electron-accepting groups, it is possible to tune the HOMO-LUMO gap and create materials for organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Sensing Capabilities: The attachment of specific recognition elements to the thiophene backbone can lead to the development of chemical sensors that signal the presence of an analyte through a change in fluorescence or conductivity. researchgate.net

Bio-conjugation Potential: The introduction of biocompatible functional groups can allow for the attachment of thiophene-based systems to biological molecules for applications in bioimaging or drug delivery.

Future research in this area will focus on:

Orthogonal Functionalization: Developing synthetic strategies that allow for the independent and controlled introduction of multiple, distinct functional groups onto the thiophene ring.

Device Integration: Fabricating and testing prototype devices that incorporate these multi-functional thiophene-based materials to demonstrate their practical utility.

Q & A

Q. What are the optimal synthetic routes for preparing 3-Bromo-2-iodo-5-methylthiophene, and how can purity be maximized?

The synthesis typically involves sequential halogenation of 5-methylthiophene. For example, iodination at the 2-position can be achieved using N-iodosuccinimide (NIS) in acetic acid, followed by bromination at the 3-position using bromine or N-bromosuccinimide (NBS) under controlled conditions. Purification via column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from ethanol/water mixtures is recommended to achieve >95% purity. Distillation may also be employed for intermediates, as seen in analogous bromothiophene synthesis .

Q. How can spectroscopic techniques (NMR, MS, XRD) resolve structural ambiguities in 3-Bromo-2-iodo-5-methylthiophene?

- 1H/13C NMR : Distinct signals for the methyl group (~δ 2.3 ppm in 1H NMR) and halogen-substituted aromatic protons (δ 6.8–7.5 ppm) confirm substitution patterns.

- Mass Spectrometry : High-resolution ESI-MS can distinguish isotopic clusters for Br (M+2) and I (M+ large peak).

- X-ray Crystallography : Resolves spatial arrangements, as demonstrated in structurally related thiophene derivatives .

Advanced Research Questions

Q. What role do bromine and iodine substituents play in directing regioselectivity during cross-coupling reactions?

The iodine atom at the 2-position acts as a superior leaving group in Suzuki-Miyaura couplings, enabling selective functionalization. Bromine at the 3-position stabilizes intermediates via resonance, directing electrophilic attacks to the 4- or 5-positions. Computational studies (DFT) suggest that the electron-withdrawing effects of halogens lower the energy barrier for oxidative addition in Pd-catalyzed reactions .

Q. How does thermal stability impact reaction design for 3-Bromo-2-iodo-5-methylthiophene under high-temperature conditions?

Thermogravimetric analysis (TGA) of analogous bromothiophenes shows decomposition onset at ~200°C. For reactions requiring elevated temperatures (e.g., Ullmann couplings), inert atmospheres (N2/Ar) and short reaction times are critical to prevent C-I bond cleavage. Differential scanning calorimetry (DSC) data can guide safe operating ranges .

Q. What computational methods predict the electronic properties of 3-Bromo-2-iodo-5-methylthiophene for materials science applications?

Density functional theory (DFT) calculations (B3LYP/6-31G*) reveal HOMO-LUMO gaps (~3.2 eV) and charge distribution patterns, indicating potential as a π-conjugated building block in organic semiconductors. Polarizable continuum models (PCM) simulate solvent effects on reactivity .

Q. How does 3-Bromo-2-iodo-5-methylthiophene perform as a ligand in coordination chemistry?

The sulfur atom coordinates with transition metals (e.g., Pd, Cu), while halogens stabilize metal centers via secondary interactions. For example, in palladium complexes, the thiophene backbone enhances catalytic activity in C-H activation reactions, as observed in analogous bromothiophene-carboxamide ligands .

Q. What competing pathways arise during electrophilic substitution reactions of this compound?

Steric hindrance from the methyl group favors electrophilic attack at the 4-position, but the electron-withdrawing halogens can redirect reactivity to the 5-position. Competitive iododeboronation or bromine migration has been reported in similar systems, requiring careful monitoring via in-situ FTIR or LC-MS .

Methodological Considerations

- Contradictions : While bromination conditions vary across studies (e.g., NBS vs. Br2), solvent choice (e.g., DMF vs. CHCl3) significantly impacts regioselectivity. Validate protocols with control experiments .

- Data Gaps : Limited crystallographic data for the exact compound necessitates reliance on analogues (e.g., 3-bromo-5-methylthiophene derivatives) for structural predictions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.